2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
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Overview
Description
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused triazole and quinazoline ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like ethanol or acetonitrile under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division processes, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another heterocyclic compound with a thioxo group, known for its antimicrobial properties.
2-Thioxo-1,2,3,4-tetrahydroquinazoline: Similar to the target compound but lacks the triazole ring, used in various medicinal chemistry applications.
2-Thioxo-1,2,4-triazolo[4,3-a]pyrimidine: Contains a fused triazole and pyrimidine ring system, studied for its anticancer and antimicrobial activities.
Uniqueness
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
134878-94-7 |
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Molecular Formula |
C9H6N4OS |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C9H6N4OS/c14-7-5-3-1-2-4-6(5)10-8-11-9(15)12-13(7)8/h1-4H,(H2,10,11,12,15) |
InChI Key |
FVCLXYYLWSFBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=NC(=S)N3)N2 |
Origin of Product |
United States |
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